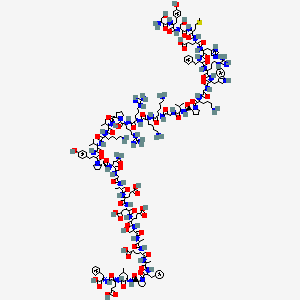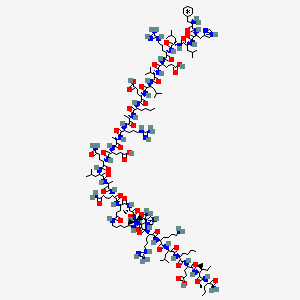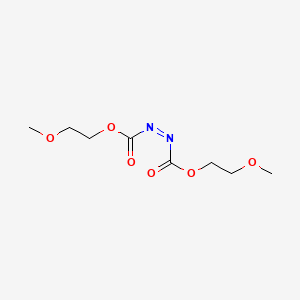
3-Ethylsulfonylphenylboronic acid
Übersicht
Beschreibung
3-Ethylsulfonylphenylboronic acid is a unique chemical compound with the empirical formula C8H11BO4S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 214.05 g/mol . The InChI string isInChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.3±0.1 g/cm³, a boiling point of 476.5±51.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 78.0±3.0 kJ/mol, and the flash point is 242.0±30.4 °C . The index of refraction is 1.557, and the molar refractivity is 51.4±0.4 cm³ .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Material Properties
3-Ethylsulfonylphenylboronic acid has applications in the field of polymer science. For instance, it is used in the preparation of poly(3,4-ethylenedioxythiophene) (PEDOT) nanoparticles, which are known for enhanced conductivity and processability. These nanoparticles are synthesized through oxidative polymerization and find use in various electronic applications due to their electrical properties and stable morphology (Choi et al., 2004). Similarly, PEDOT conductive nanoparticles have been developed using lignosulfonic acid, showcasing improved conductivity and potential as high-performance antistatic agents (Deng et al., 2015).
Catalysis and Chemical Reactions
This compound is also relevant in catalytic processes. It is utilized in the rhodium-catalyzed asymmetric arylation of allyl sulfones, leading to high yields and enantioselectivity under basic conditions (Lim & Hayashi, 2015). Moreover, it plays a role in the synthesis of various organic compounds, such as the preparation of nitroolefins and nitroarenes under mild conditions using ionic liquids as nitrating agents (Zarei et al., 2018).
Advanced Material Applications
This compound is significant in the development of advanced materials. For example, PEDOT films with dopant engineering show great promise for organic electronic and photovoltaic applications due to significant conductivity enhancements. These enhancements are achieved by controlling the crystallization of PEDOT chains and subsequent dopant engineering (Gueye et al., 2016). Additionally, it is involved in the synthesis of novel monomers for glucose sensing, as in the case of 3,4-ethylenedioxythiophene bearing fluoro-containing phenylboronic acid, which is used for enzyme-free glucose sensing at physiological conditions (Bao et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target, potentially altering its activity.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that 3-Ethylsulfonylphenylboronic acid may play a role in the modification of biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent bonds with hydroxyl groups, which can impact their absorption and distribution .
Result of Action
The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can lead to changes in the conformation and function of their targets, potentially altering cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the ability of boronic acids to form reversible covalent bonds with hydroxyl groups . Additionally, factors such as temperature and the presence of other reactive species can also influence the stability and reactivity of this compound.
Eigenschaften
IUPAC Name |
(3-ethylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPHBSVMNUNGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586021 | |
| Record name | [3-(Ethanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845870-47-5 | |
| Record name | [3-(Ethanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethylsulfonylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-Phenyl-[1,1':4',1''-terphenyl]-4-amine](/img/structure/B1632043.png)
